molecular formula C12H13NO2 B1339003 Methyl 2,3-dimethyl-1H-indole-5-carboxylate CAS No. 21987-27-9

Methyl 2,3-dimethyl-1H-indole-5-carboxylate

Cat. No. B1339003
CAS RN: 21987-27-9
M. Wt: 203.24 g/mol
InChI Key: NFVUZOSPLNRNFF-UHFFFAOYSA-N
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Description

“Methyl 2,3-dimethyl-1H-indole-5-carboxylate” is an indolyl carboxylic acid . It is a methyl ester of indole-3-carboxylic acid and plays a role as a metabolite .


Molecular Structure Analysis

The molecular formula of “Methyl 2,3-dimethyl-1H-indole-5-carboxylate” is C12H13NO2 . The InChI code is 1S/C12H13NO2/c1-7-8(2)13-11-5-4-9(6-10(7)11)12(14)15-3/h4-6,13H,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 2,3-dimethyl-1H-indole-5-carboxylate” has a molecular weight of 203.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound’s XLogP3-AA is 2.7 .

Scientific Research Applications

Cancer Treatment

Indole derivatives, including Methyl 2,3-dimethyl-1H-indole-5-carboxylate, have shown promise in the treatment of cancer. They are being studied for their ability to target and inhibit the growth of cancer cells, offering potential as chemotherapeutic agents .

Antimicrobial Activity

Research has indicated that indole derivatives possess antimicrobial properties. This compound could be utilized in developing new antibiotics or antiseptic agents to combat microbial infections .

Neurological Disorders

Due to their bioactive nature, indole compounds are being explored for their therapeutic potential in treating various neurological disorders. They may play a role in neuroprotection or the modulation of neurotransmitter systems .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them candidates for the development of anti-inflammatory drugs. They could be used to treat conditions characterized by inflammation, such as arthritis .

Antiviral Agents

Indole compounds have been identified as potential antiviral agents. They could be effective against a range of viruses, providing a new avenue for antiviral drug development .

Treatment of Metabolic Disorders

The role of indole derivatives in metabolic pathways suggests they could be used in treating metabolic disorders. This includes potential applications in managing diabetes or obesity .

Agricultural Chemicals

Indole derivatives are also significant in agriculture. They can be used to synthesize plant hormones or as a base for developing pesticides and herbicides .

Material Science

In material science, indole derivatives like Methyl 2,3-dimethyl-1H-indole-5-carboxylate can be used to create photorefractive materials or as building blocks for complex organic compounds .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

methyl 2,3-dimethyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-8(2)13-11-5-4-9(6-10(7)11)12(14)15-3/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVUZOSPLNRNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462987
Record name Methyl 2,3-dimethyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dimethyl-1H-indole-5-carboxylate

CAS RN

21987-27-9
Record name 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21987-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3-dimethyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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